
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- is a synthetic organic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. This compound is characterized by the presence of a bromomethyl group at the 2-position, a methyl group at the 3-position, and a phenylsulfonyl group at the 1-position of the indole ring. The unique structure of this compound makes it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 1H-indole derivatives followed by sulfonylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonylation step involves the reaction with phenylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group at the 2-position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states of the indole ring.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The phenylsulfonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- can be compared with other indole derivatives such as:
3-Bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile: This compound has a similar structure but with a carbonitrile group at the 2-position, which alters its reactivity and biological activity.
2-(4-Methylsulfonylphenyl)indole: This derivative has a methylsulfonyl group at the 4-position of the phenyl ring, providing different pharmacological properties and applications.
The uniqueness of 1H-Indole, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
164261-56-7 |
|---|---|
Formule moléculaire |
C16H14BrNO2S |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(bromomethyl)-3-methylindole |
InChI |
InChI=1S/C16H14BrNO2S/c1-12-14-9-5-6-10-15(14)18(16(12)11-17)21(19,20)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
YJUVWBGSYMXLOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


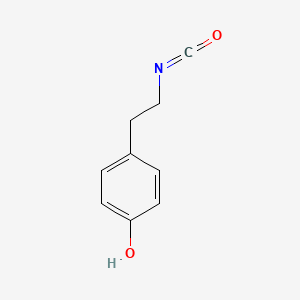
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
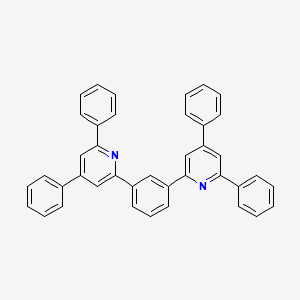
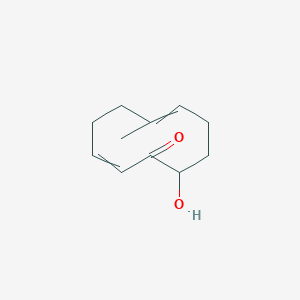

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
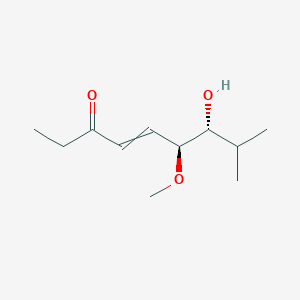
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

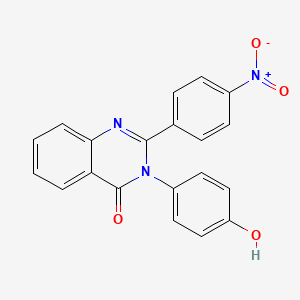
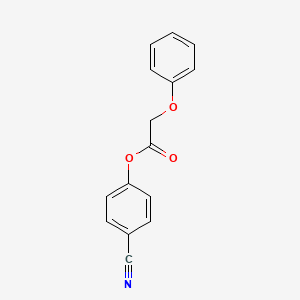
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
